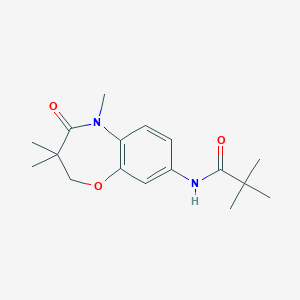

2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide

Description

2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a heterocyclic compound featuring a benzoxazepine core fused with a substituted propanamide group. Structural characterization of such molecules typically relies on spectroscopic methods (e.g., NMR, IR, MS) and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-16(2,3)14(20)18-11-7-8-12-13(9-11)22-10-17(4,5)15(21)19(12)6/h7-9H,10H2,1-6H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTSWAQLJLKUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C(C)(C)C)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves the following steps:

-

Formation of the Benzoxazepine Ring: : The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

-

Introduction of the Propanamide Group: : The propanamide group can be introduced through an amidation reaction. This involves reacting the benzoxazepine intermediate with a suitable amine, such as 2,2-dimethylpropanamide, under appropriate conditions. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of additional oxo groups or carboxylic acids.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the oxo group to a hydroxyl group.

-

Substitution: : The compound can undergo substitution reactions, particularly at the methyl groups or the benzoxazepine ring. Common reagents for substitution reactions include halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, additional oxo groups

Reduction: Hydroxyl groups

Substitution: Halogenated derivatives, substituted benzoxazepines

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound exhibits promising pharmacological properties that are being investigated for therapeutic applications. Its structural features suggest potential interactions with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of benzoxazepines may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has shown that compounds with similar structures can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications. Studies on related compounds have demonstrated their efficacy in reducing inflammation in various models .

- Neuroprotective Properties : Given the structural similarities to known neuroprotective agents, this compound is being explored for its potential to protect neuronal cells from damage caused by oxidative stress or neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties

Research into the agricultural applications of 2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide has revealed potential use as a pesticide or herbicide.

- Insect Repellency : Compounds with similar structures have shown insecticidal activity against common agricultural pests. Ongoing studies aim to evaluate the effectiveness of this compound against specific pest species .

- Herbicidal Activity : The compound's ability to inhibit plant growth at certain concentrations suggests potential as a herbicide. Laboratory tests are being conducted to determine its efficacy and safety profile in agricultural settings .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials.

- Composite Materials : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is focusing on developing composite materials suitable for high-performance applications .

- Nanotechnology Applications : The compound's properties are being explored for use in nanomaterials development. Its incorporation into nanoscale structures may lead to innovations in drug delivery systems and sensors .

Case Studies

Several case studies highlight the applications of benzoxazepine derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound can be compared to structurally related heterocycles, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (reported in ). Below is a comparative analysis:

Key Differences and Implications

The imidazopyridine in the comparison compound is a smaller, nitrogen-rich system, which may enhance π-π stacking interactions in biological targets .

Substituent Effects: The propanamide group in the target compound could improve solubility and serve as a hydrogen-bond donor/acceptor, whereas the comparison compound’s nitrophenyl and ester groups introduce electron-withdrawing effects, possibly affecting reactivity or binding affinity.

Synthetic and Analytical Methods :

- Both compounds require advanced spectroscopic techniques (NMR, IR, MS) for structural validation. For crystallographic analysis, tools like SHELX are critical for refining small-molecule structures .

Research Findings and Gaps

- provides full characterization data for the imidazopyridine derivative, including melting point, NMR, and HRMS, but analogous data for the target benzoxazepine are absent in the provided materials.

- The absence of biological or pharmacological data in the evidence limits a functional comparison. Further studies are needed to evaluate the target compound’s bioactivity relative to its analogs.

Biological Activity

2,2-Dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and research findings.

Structural Overview

The compound features a unique structure characterized by a benzoxazepine ring system, which is known for various pharmacological properties. The IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological pathways. Research indicates that compounds with similar structures often exhibit enzyme inhibition or receptor binding activities.

Anticancer Properties

Studies have demonstrated that derivatives of benzoxazepine compounds possess anticancer properties. For instance:

- In vitro studies showed that benzoxazepine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis.

- Case Study : A derivative of the compound was tested against human breast cancer cells (MCF-7), showing significant cytotoxic effects at micromolar concentrations.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory effects:

- In vivo studies demonstrated that compounds with similar structures could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

- Example : A related compound reduced edema in carrageenan-induced paw edema models in rats.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Studies have shown that related benzoxazepine compounds exhibit activity against various bacterial strains.

- Case Study : Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition zones in agar diffusion assays.

Data Table of Biological Activities

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | IC50 = 15 µM | |

| Anti-inflammatory | Rat Paw Edema Model | 45% reduction in edema | |

| Antimicrobial | Agar Diffusion (S. aureus) | Inhibition Zone = 20 mm |

Research Findings

- Enzyme Inhibition : The compound has shown promise as an inhibitor for certain enzymes involved in cancer metabolism.

- Receptor Binding : Preliminary binding studies suggest it may act as a modulator for GABA receptors, indicating potential CNS effects.

- Toxicity Profile : Toxicity studies are ongoing to evaluate the safety profile of the compound before clinical applications.

Q & A

Q. How can researchers ensure compliance with ethical standards in preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.